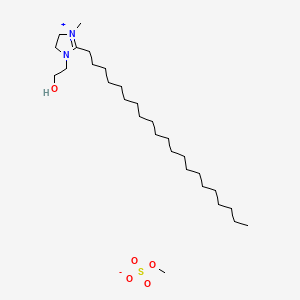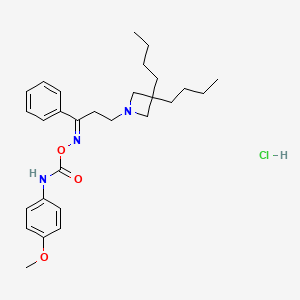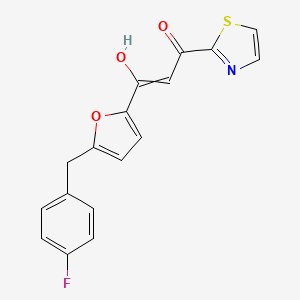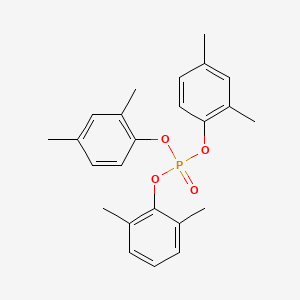
Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester is an organophosphorus compound characterized by the presence of three aromatic rings substituted with methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester typically involves the esterification of phosphoric acid with the corresponding phenols. The reaction is usually carried out under acidic conditions, often using a catalyst to facilitate the esterification process. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is performed at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to obtaining a high-quality product. The final product is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid esters.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorylation.
Industry: It is used in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties.
Mecanismo De Acción
The mechanism by which phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphorylation agent, transferring its phosphate group to specific substrates. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester
- Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester
Uniqueness
Phosphoric acid, bis(2,4-dimethylphenyl) 2,6-dimethylphenyl ester is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with other molecules. This distinct structure can result in different chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
86864-91-7 |
|---|---|
Fórmula molecular |
C24H27O4P |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
bis(2,4-dimethylphenyl) (2,6-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-10-12-22(20(5)14-16)26-29(25,27-23-13-11-17(2)15-21(23)6)28-24-18(3)8-7-9-19(24)4/h7-15H,1-6H3 |
Clave InChI |
SFRAAVNRABYQOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C)C)OC3=C(C=CC=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





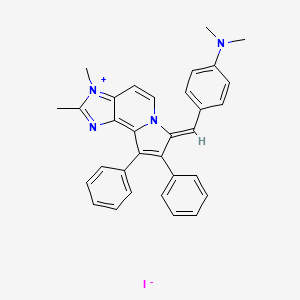
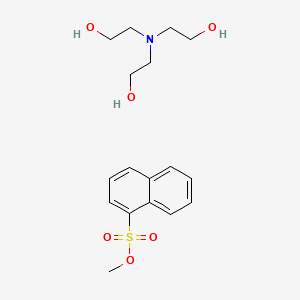
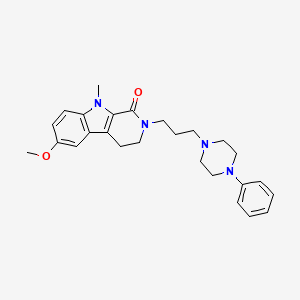
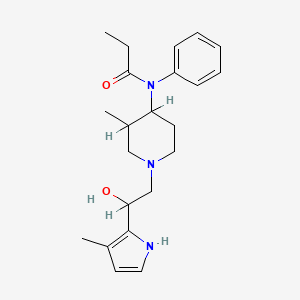
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)
